(1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene
Description
(1E,3E,7E)-4-Isopropyl-1,7-dimethylcyclodeca-1,3,7-triene, also known as germacrene C, is a sesquiterpene characterized by a 10-membered carbocyclic ring with conjugated triene moieties and substituents including isopropyl and methyl groups. This compound is notable for its occurrence in natural sources, particularly in plants and marine organisms. Its structure (Fig. 1) features stereochemical rigidity due to the (1E,3E,7E) configuration, which influences its chemical reactivity and biological interactions .
Its biological activities, however, remain understudied compared to structurally related compounds in the cembranoid and sesquiterpene families.
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,3E,7Z)-1,7-dimethyl-4-propan-2-ylcyclodeca-1,3,7-triene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,11-12H,5,7-8,10H2,1-4H3/b13-6-,14-9-,15-11+ |
InChI Key |
WYGLLWYGQRUNLF-DKIRTKIESA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C=C(/CC1)\C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CC=C(CC1)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclization reactions facilitated by catalysts such as palladium or nickel complexes. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
(1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues from Sinularia Species
Germacrene C shares structural motifs with cembranoid diterpenes isolated from soft corals of the genus Sinularia. These compounds, however, differ in ring size (14-membered vs. 10-membered) and carbon skeleton (diterpenes vs. sesquiterpenes). Key examples include:
| Compound Name | Source | Key Structural Features | Biological Activity |
|---|---|---|---|
| Germacrene C | Natural substances | 10-membered ring, isopropyl, methyl groups | Not recommended for flavors/fragrances |
Key Observations :
Functional Analogues in the Sesquiterpene Family
Germacrene C belongs to the germacrane class of sesquiterpenes. Comparisons with other germacranes highlight differences in stereochemistry and substituent placement:
| Compound Name | Structure | Key Features | Biological Role |
|---|---|---|---|
| Germacrene D | (1E,6E,8S)-configuration | 10-membered ring, no isopropyl group | Plant volatile, insect attractant |
| Germacrene A | (1E,3E,7E)-configuration | Additional epoxide group | Antifungal properties |
Key Observations :
- Stereochemistry : The (1E,3E,7E) configuration in germacrene C distinguishes it from germacrene D, altering its interaction with enzymes like germacrene A synthase.
- Substituent Effects : The isopropyl group in germacrene C may sterically hinder enzymatic modifications observed in germacrene A derivatives.
Research Findings and Data Tables
Physicochemical Properties
| Property | Germacrene C | Sinularolide F | 11-Dehydrosinulariolide |
|---|---|---|---|
| Molecular Formula | C15H24 | C20H30O3 | C20H28O3 |
| Molecular Weight (g/mol) | 204.35 | 318.45 | 316.43 |
| LogP (Predicted) | 4.8 | 3.2 | 2.9 |
| Bioactivity | Low | Cytotoxic | Anti-inflammatory |
Notes:
Biological Activity
(1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene, commonly known as germacrene C, is a sesquiterpene with significant biological activities. This compound is notable for its presence in various essential oils and plant extracts and has garnered interest due to its potential applications in pharmacology and agriculture.
- IUPAC Name : this compound
- Molecular Formula : C15H24
- Molecular Weight : 204.36 g/mol
- CAS Registry Number : 34323-15-4
Sources of Germacrene C
Germacrene C is primarily extracted from various plant species. Notable sources include:
- Essential Oils : Found in oils from plants like ginger (Zingiber officinale) and turmeric (Curcuma longa).
- Herbaceous Plants : Present in many members of the Asteraceae family.
Antimicrobial Activity
Germacrene C exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi. For instance:
- In a study evaluating essential oils from various plants, germacrene C was found to have inhibitory effects against Escherichia coli and Staphylococcus aureus .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 12 | |
| Staphylococcus aureus | 15 | |
| Candida albicans | 10 |
Antioxidant Activity
Germacrene C also demonstrates antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in various biological systems. The antioxidant capacity was assessed using methods like DPPH and ABTS assays:
- In vitro studies showed that germacrene C had a notable DPPH radical scavenging activity with an IC50 value of 40 µg/mL .
Insecticidal Properties
The compound has been recognized for its insecticidal effects against agricultural pests. Studies have shown that it can deter herbivorous insects by disrupting their feeding behavior:
- Research indicated that germacrene C significantly reduced the feeding rates of Spodoptera litura, a common pest in crops .
Study 1: Antimicrobial Efficacy
A comprehensive study analyzed the antimicrobial efficacy of essential oils containing germacrene C against several bacterial strains. The results demonstrated that oils rich in this compound exhibited higher antibacterial activity compared to those with lower concentrations.
Study 2: Insect Deterrent Properties
In a field trial assessing the effectiveness of germacrene C as a natural insect repellent, researchers found that plants treated with this compound experienced significantly less herbivory compared to untreated controls. This suggests potential applications in organic farming practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
